molecular formula C11H10BrNO2 B2482787 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid CAS No. 71987-66-1

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic Acid

Cat. No.: B2482787
CAS No.: 71987-66-1
M. Wt: 268.11
InChI Key: GYMIIVHLZZZWAD-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid is an organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, features a bromine atom at the 5-position and a methyl group at the 2-position of the indole ring, with an acetic acid moiety attached at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid typically involves the bromination of 2-methylindole followed by acylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The acylation step involves the reaction of the brominated intermediate with chloroacetic acid under basic conditions, such as using sodium hydroxide or potassium carbonate.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the bromine atom, potentially replacing it with a hydrogen atom or other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products Formed:

    Oxidation: Oxidized indole derivatives.

    Reduction: De-brominated or hydrogenated products.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and methyl groups.

    5-Bromoindole: Shares the bromine substitution but lacks the acetic acid moiety.

    2-Methylindole: Contains the methyl group but lacks the bromine and acetic acid groups.

Uniqueness: 2-(5-Bromo-2-methyl-1H-indol-3-yl)acetic acid is unique due to the combination of the bromine, methyl, and acetic acid groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYMIIVHLZZZWAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71987-66-1
Record name 2-(5-bromo-2-methyl-1H-indol-3-yl)acetic acid
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